molecular formula C15H15BrN2O4S B2986596 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide CAS No. 946216-10-0

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide

Cat. No.: B2986596
CAS No.: 946216-10-0
M. Wt: 399.26
InChI Key: NQUYOXAMOORDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide is a small molecule of significant interest in medicinal chemistry and pharmacological research. It features a brominated furan carboxamide scaffold linked to a phenyl ring substituted with both a methyl group and a 1,1-dioxidoisothiazolidinyl moiety. This specific molecular architecture, incorporating sulfonamide and halogenated heterocyclic groups, is commonly associated with potential bioactivity, making it a valuable candidate for various investigative applications. While specific biological data on this exact molecule may be limited, research on closely related structural analogs provides strong direction for its research value. Compounds sharing the 5-bromofuran-2-carboxamide core have demonstrated notable anti-inflammatory properties in scientific studies. The hydrazide derivative of 5-bromofuran-2-carboxamide has been successfully synthesized and identified as a structure with promising anti-inflammatory potential, underscoring the therapeutic relevance of this chemical framework . Furthermore, molecules containing bromo-substituted heterocycles, particularly when combined with carboxamide linkers, are frequently explored for their anti-angiogenic and anti-proliferative activities . Related indole-carboxamide compounds have shown efficacy in inhibiting blood vessel growth (anti-angiogenesis) and suppressing the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells in ex vivo and in vitro models . The structural components of this compound also suggest potential for anti-infective research , as various heterocyclic compounds are the subject of patents for treating bacterial infections . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-3-4-11(18-7-2-8-23(18,20)21)9-12(10)17-15(19)13-5-6-14(16)22-13/h3-6,9H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUYOXAMOORDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C13H12BrN3O3S
  • Molecular Weight : 360.22 g/mol
  • CAS Number : 868066-91-5

The structure includes a furan ring, a carboxamide group, and a bromine atom, which is significant for its biological interactions.

Anticancer Potential

Research has indicated that compounds similar to 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)furan-2-carboxamide may exhibit anticancer properties through the inhibition of heat shock protein 90 (HSP90). HSP90 is crucial for the stability of many oncoproteins; thus, inhibiting this protein can lead to the degradation of these client proteins and subsequent cancer cell death .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of HSP90 Activity : Compounds that bind to the ATP-binding site of HSP90 can disrupt its function, leading to the destabilization of various signaling proteins involved in cancer progression .
  • Induction of Apoptosis : By influencing molecular chaperones and their client proteins, such compounds may promote apoptotic pathways in cancer cells.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives related to this compound may also possess anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory pathways and cytokine production .

Synthesis

The synthesis of This compound typically involves several steps:

  • Formation of the Furan Ring : The initial step involves the synthesis of the furan moiety through cyclization reactions.
  • Bromination : The introduction of bromine at specific positions on the aromatic ring can be achieved using brominating agents under controlled conditions.
  • Formation of Carboxamide : The final step involves converting a carboxylic acid derivative into the corresponding amide through reaction with amines or ammonia.

Yield and Purity

The yield and purity of synthesized compounds are critical for their biological evaluation. Typical yields range from 60% to 80%, depending on reaction conditions and purification methods employed.

Case Study 1: Anticancer Activity

A study evaluating similar compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that at concentrations ranging from 1 µM to 10 µM, these compounds inhibited cell proliferation effectively .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory properties of related compounds. It was found that these substances reduced the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectConcentration (µM)Reference
Anticancer ActivityCytotoxicity in cancer cells1 - 10
Anti-inflammatoryReduced cytokine production5 - 20

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity and Target Affinity

  • The target compound’s sulfone group may similarly modulate COX-2 interactions.
  • MMP-13 Inhibition: Analog 5-bromo-N-(4-formylphenyl)furan-2-carboxamide (27) was evaluated as a non-zinc-binding MMP-13 inhibitor, a target in osteoarthritis and cancer . The isothiazolidin dioxide group in the target compound could mimic sulfonamide-based inhibitors by interacting with MMP-13’s hydrophobic S1′ pocket .
  • Antimicrobial Activity : Naphtho[2,1-b]furan derivatives with nitro and acetamide groups showed antibacterial effects , suggesting that the target’s bromine and methylphenyl groups might enhance such activity.

Binding and Selectivity Insights

  • Molecular Docking: The hydrazide group in N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide forms hydrogen bonds with COX-2’s Arg120 and Tyr355 , while bromine may engage in halogen bonding. The target compound’s sulfone group could similarly interact with polar residues in MMP-13 or COX-2.
  • Selectivity Challenges : Thiazole- and isoxazole-containing analogs (e.g., ) often exhibit divergent selectivity profiles due to heterocycle-specific interactions . The target’s isothiazolidin dioxide moiety may reduce off-target effects compared to simpler aryl groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.